molecular formula C22H26N4O6 B2678801 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 921872-46-0

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2678801
CAS No.: 921872-46-0
M. Wt: 442.472
InChI Key: FULWXUXEOMMZGT-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C22H26N4O6 and its molecular weight is 442.472. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is a novel synthetic molecule belonging to the class of pyrido[3,2-d]pyrimidin-2,4-dione derivatives. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula: C26H26N4O6
  • Molecular Weight: 490.5 g/mol
  • IUPAC Name: 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide

Synthesis

The synthesis involves multiple steps including the formation of the pyrido[3,2-d]pyrimidin-2,4-dione core through reactions involving 2-amino-nicotinonitriles and carbonyl compounds under basic conditions. Subsequent introduction of the dimethoxyphenethyl group is achieved via nucleophilic substitution reactions. This synthetic route is noted for its efficiency and environmentally friendly approach using microwave irradiation techniques .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings from various studies:

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrido[3,2-d]pyrimidines possess significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes. For instance:

  • A study demonstrated that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. Mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression.
  • DNA Intercalation: It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes .

A notable case study on related compounds indicated a reduction in cell viability in various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can modulate inflammatory pathways. The mechanism involves:

  • Cytokine Modulation: The compound may reduce the production of pro-inflammatory cytokines.
  • Receptor Binding: It potentially binds to receptors involved in inflammatory responses .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: Targeting specific enzymes involved in metabolic pathways.
  • Receptor Interaction: Modulating receptor activity to alter signal transduction pathways.
  • DNA Interaction: Intercalating into DNA strands affecting gene expression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
This CompoundHighHighHigh

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-30-12-10-23-19(27)14-26-16-5-4-9-24-20(16)21(28)25(22(26)29)11-8-15-6-7-17(31-2)18(13-15)32-3/h4-7,9,13H,8,10-12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULWXUXEOMMZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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